- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine, Journal of Organic Chemistry, 2006, 71(21), 8166-8172

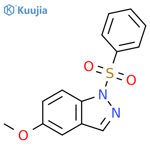

Cas no 94444-96-9 (5-Methoxy-1H-indazole)

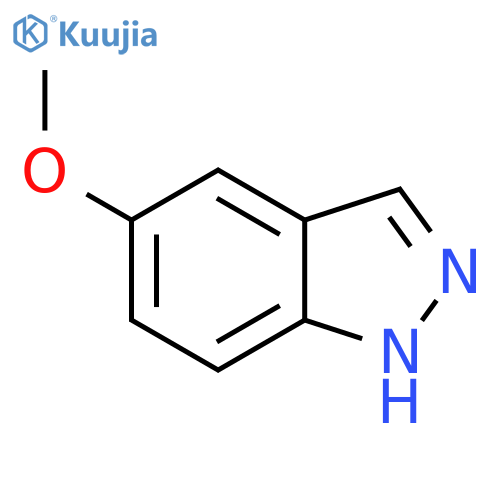

5-Methoxy-1H-indazole structure

商品名:5-Methoxy-1H-indazole

5-Methoxy-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-1H-indazole

- : 5-METHOXY-1H-INDAZOLE

- 1H-INDAZOLE,5-METHOXY-

- 5-Methoxy (1H)indazole

- 5-Methoxyindazole

- 1H-Indazole, 5-methoxy-

- 2H-Indazole, 5-methoxy-

- 5-methoxy-indazole

- PubChem11084

- GZWWDKIVVTXLFL-UHFFFAOYSA-N

- BCP27396

- FCH857343

- BDBM50099402

- VI20055

- PB32539

- TRA0083056

- OR110371

- SY020404

- BL004020

- A

- 5-Methoxy-1H-indazole (ACI)

- 5-methoxy-1~{H}-indazole

- MFCD07781657

- SVT

- J-517661

- AKOS005146475

- 94444-96-9

- CS-D0861

- SCHEMBL1141784

- SS-6019

- SCHEMBL18003378

- CHEMBL15739

- AC-29479

- DTXSID20537722

- DB-007066

-

- MDL: MFCD07781657

- インチ: 1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)

- InChIKey: GZWWDKIVVTXLFL-UHFFFAOYSA-N

- ほほえんだ: N1NC2C(=CC(=CC=2)OC)C=1

計算された属性

- せいみつぶんしりょう: 148.06400

- どういたいしつりょう: 148.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 37.9

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.244

- ふってん: 312.5℃ at 760 mmHg

- フラッシュポイント: 312.497 °C at 760 mmHg

- 屈折率: 1.647

- PSA: 37.91000

- LogP: 1.57150

5-Methoxy-1H-indazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険カテゴリコード: 22-41

- セキュリティの説明: 26-39

- ちょぞうじょうけん:Sealed in dry,Room Temperature

5-Methoxy-1H-indazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methoxy-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR110371-250mg |

5-Methoxy-1H-indazole |

94444-96-9 | 250mg |

£23.00 | 2025-02-19 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0043-1g |

5-Methoxy-1H-indazole |

94444-96-9 | 96% | 1g |

¥524.64 | 2025-01-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-299858-250 mg |

5-Methoxyindazole, |

94444-96-9 | 250MG |

¥1,053.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-299858A-1g |

5-Methoxyindazole, |

94444-96-9 | 1g |

¥2106.00 | 2023-09-05 | ||

| BAI LING WEI Technology Co., Ltd. | 127427-1G |

5-Methoxy-1H-indazole, 97% |

94444-96-9 | 97% | 1G |

¥ 203 | 2022-04-26 | |

| eNovation Chemicals LLC | D698123-1g |

5-Methoxy-1H-indazole |

94444-96-9 | >97% | 1g |

$100 | 2023-09-02 | |

| eNovation Chemicals LLC | D488311-50g |

5-METHOXY-1H-INDAZOLE |

94444-96-9 | 97% | 50g |

$1800 | 2024-06-05 | |

| Fluorochem | 092863-1g |

5-Methoxy-1H-indazole |

94444-96-9 | 95% | 1g |

£36.00 | 2022-03-01 | |

| Fluorochem | 092863-5g |

5-Methoxy-1H-indazole |

94444-96-9 | 95% | 5g |

£130.00 | 2022-03-01 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020404-5g |

5-Methoxy-1H-indazole |

94444-96-9 | >97% | 5g |

¥710.00 | 2024-07-09 |

5-Methoxy-1H-indazole 合成方法

ごうせいかいろ 1

はんのうじょうけん

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Hantzsch ester Catalysts: Diisopropylethylamine , Copper(1+), [1,1′-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]](2… Solvents: Tetrahydrofuran ; 24 h

リファレンス

- Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst, Journal of Organic Chemistry, 2020, 85(13), 8732-8739

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt

リファレンス

- Preparation of indazole and application of said indazole in synthesis of medicine, China, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 1 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C

1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C

1.4 Reagents: Water ; 10 min, 0 °C

1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C

1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C

1.4 Reagents: Water ; 10 min, 0 °C

1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C

リファレンス

- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water

1.2 Reagents: Triethylamine

1.2 Reagents: Triethylamine

リファレンス

- Aminopiperidine indazoles as orally efficacious melanin concentrating hormone receptor-1 antagonists, Bioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5293-5297

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt

リファレンス

- Synthesis of new dehydro 2-azatryptophans and derivatives via Heck cross-coupling reactions of 3-iodoindazoles with methyl 2-(acetylamino)acrylate, Synthesis, 2006, (20), 3506-3514

ごうせいかいろ 7

はんのうじょうけん

リファレンス

- Competitive pathways in the reaction between aromatic azosulfides and enolates in DMSO, Phosphorus, 1993, 74(1-4), 409-10

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: Dimethylformamide ; 5 h, 120 °C

リファレンス

- A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substrates, Tetrahedron, 2021, 91,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; rt; 3 h, rt

リファレンス

- Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt

リファレンス

- Preparation of quinolines, indazoles, and their analogs as thyroid receptor agonists, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

リファレンス

- Product class 2: 1H- and 2H-indazoles, Science of Synthesis, 2002, 12, 227-324

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 10 min, 80 °C

1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C

1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C

リファレンス

- A general synthesis of diversely substituted indazoles and hetero-aromatic derivatives from o-halo-(het)arylaldehydes or -phenones, Tetrahedron, 2014, 70(44), 8413-8418

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium acetate , 18-Crown-6 Solvents: Chloroform

リファレンス

- Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines, Tetrahedron Letters, 2002, 43(15), 2695-2697

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Acetic acid , Sodium nitrite , Hydrochloric acid , Ammonium tetrafluoroborate Solvents: Water ; 0 °C → rt

1.2 Reagents: Potassium acetate Solvents: Ethyl acetate

1.2 Reagents: Potassium acetate Solvents: Ethyl acetate

リファレンス

- Discovery and SAR of spirochromane Akt inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2410-2414

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

リファレンス

- Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles, Advanced Synthesis & Catalysis, 2016, 358(6), 926-939

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; overnight, 80 °C; 80 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

リファレンス

- Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts, Advanced Synthesis & Catalysis, 2022, 364(22), 3782-3788

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Hydrazine hydrochloride (1:?) Solvents: Ethanol ; 3 h, reflux

リファレンス

- Synthesis, antifungal activity and qsar of novel pyrazole amides as succinate dehydrogenase inhibitors, Heterocycles, 2018, 96(1), 74-85

5-Methoxy-1H-indazole Raw materials

- 5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indazole

- Borate(1-),tetrafluoro-

- 2-Hydroxy-5-methoxybenzaldehyde

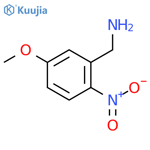

- 4-Methoxy-2-methylaniline

- 1H-Indazole, 5-methoxy-1-(phenylsulfonyl)-

- (5-methoxy-2-nitrophenyl)methanamine

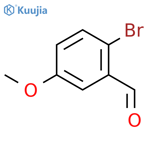

- 2-Bromo-5-methoxybenzaldehyde

5-Methoxy-1H-indazole Preparation Products

5-Methoxy-1H-indazole 関連文献

-

James D. Sitter,Edgar E. Lemus-Rivera,Aaron K. Vannucci Org. Biomol. Chem. 2023 21 4290

-

Arnaud Chevalier,Abdelaaziz Ouahrouch,Alexandre Arnaud,Thibault Gallavardin,Xavier Franck RSC Adv. 2018 8 13121

94444-96-9 (5-Methoxy-1H-indazole) 関連製品

- 351210-06-5(4-Methoxy-1H-indazole)

- 3522-07-4(6-Methoxyindazole)

- 2229107-75-7(3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine)

- 1226062-60-7(3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid)

- 2549047-66-5(7-Methoxy-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one)

- 23428-77-5(1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone)

- 2229505-50-2(3-(1H-indol-4-yl)-2,2-dimethylcyclopropylmethanamine)

- 1355929-10-0(N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide)

- 26106-63-8(Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid)

- 70888-76-5((-)-Coumachlor)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94444-96-9)5-Methoxy-1H-indazole

清らかである:99%/99%/99%/99%

はかる:25.0g/50.0g/100.0g/250.0g

価格 ($):183.0/310.0/527.0/1055.0